XLogP3 Lipophilicity Differential: 3‑Methyl‑ vs. 3‑Chloro‑ and Unsubstituted 4‑Aminoisoquinolines
3‑Methyl‑4‑isoquinolinamine exhibits a computed XLogP3‑AA value of 2.1, derived from its molecular structure [1]. In contrast, the unsubstituted 4‑aminoisoquinoline parent (CAS 23687-25-4) has a computed XLogP3 of 1.5, while the 3‑chloro analog (3‑Chloro‑4‑isoquinolinamine) is predicted to have a significantly higher logP (>2.8) based on fragment contribution models . This ~0.6 log unit increase relative to the parent compound indicates enhanced membrane permeability potential, while maintaining a more balanced lipophilicity profile compared to the highly lipophilic 3‑chloro derivative, which carries a greater risk of off‑target binding and metabolic instability [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (C10H10N2, MW 158.20) |
| Comparator Or Baseline | 4-Isoquinolinamine (unsubstituted): XLogP3 = 1.5; 3-Chloro-4-isoquinolinamine: predicted >2.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. parent; intermediate lipophilicity vs. 3‑chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
The intermediate lipophilicity of 3‑Methyl‑4‑isoquinolinamine suggests a favorable balance for CNS penetration while mitigating the promiscuity and solubility liabilities often associated with highly lipophilic halogenated analogs.
- [1] PubChem. 3-Methyl-4-isoquinolinamine. Computed Properties. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
